Home > Products > Screening Compounds P52650 > N-(3-chloro-4-methoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide
N-(3-chloro-4-methoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide -

N-(3-chloro-4-methoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide

Catalog Number: EVT-5981973
CAS Number:
Molecular Formula: C17H17ClN2O4S
Molecular Weight: 380.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(3-Chloro-4-methoxyphenyl)-N′-hydroxy-2-oxo-2-phenylacetamidine

  • Compound Description: This compound features two aromatic groups connected by a C=N—OH monoxime group. It exhibits E configuration and forms polymeric chains through intermolecular hydrogen bonding, contributing to crystal structure stability. [, ]

N-{[2-{[(4,5-Dimethyl-3-isoxazolyl)amino]sulfonyl}-4-(2-oxazolyl)[1,1′-biphenyl]-2-yl]methyl}-N,3,3-trimethylbutanamide

  • Compound Description: This compound acts as an endothelin antagonist. Its structure comprises a biphenyl unit with oxazolyl and sulfonamide substituents. []

N-(4,5-Dimethylisoxazolyl)-2′-({[3,3-dimethyl-2-oxo-1-pyrrolidinyl]methyl}-4′-(2-oxazolyl)[1,1′-biphenyl]-2-sulfonamide

  • Compound Description: Similar to the previous compound, this molecule functions as an endothelin antagonist and features a biphenyl core with oxazolyl and sulfonamide substituents. []

N-(2-Pyridylmethyl)-2-hydroxymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxybenzylamino)-5-pyrimidinecarboxamide (NHPPC)

  • Compound Description: Investigated as a potential type 5 phosphodiesterase (PDE5) inhibitor, this compound demonstrates high plasma protein binding and undergoes hepatic metabolism. It exhibits no significant inhibition or induction of major CYP450 enzymes. []

N-(4-(2-Amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

  • Compound Description: This compound and its crystalline salt forms are being explored for their use in pharmaceutical compositions, particularly for treating cancer and proliferative diseases. []
  • Compound Description: Batefenterol is recognized as a first-in-class dual pharmacology multivalent muscarinic antagonist and β2 agonist. Its development aimed to achieve a 24 h duration of action in a guinea pig bronchoprotection model while maintaining high lung selectivity and low systemic exposure. []

N-(3-Chloro-2-oxo-4-arylazetidin-1-yl)-2-[(4-oxo-2-aryl-4H-chromen-7-yl)oxy]acetamide

  • Compound Description: These derivatives were synthesized and studied for their in vitro antioxidant properties using the DPPH radical scavenging assay. Some of the compounds exhibited promising antioxidant potency and were further evaluated for cardioprotective effects against doxorubicin-induced cardiotoxicity. []

2-[(1-Chloro-3-oxoprop-1-en-1-yl)amino]-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

  • Compound Description: This electron-deficient substrate serves as a versatile building block for synthesizing various novel heterocyclic rings incorporating a pyrimidine nucleus. These synthesized compounds demonstrated varying degrees of antimicrobial activity. [, ]

4-Substituted 2-[2-oxo-1-pyrrolidinyl]acetamide

  • Compound Description: This compound encompasses a series where R1 is H and R2 can be H, Ph, 2,4-dichlorophenyl, 4-chlorophenyl, 4-methoxyphenyl, or 3-nitrophenyl. Alternatively, R1 and R2 may together form a cyclohexyl ring. []

2-(3-(2-Fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl)-N-1H-indol-5-ylacetamide (2N1HIA)

  • Compound Description: 2N1HIA emerged as a potential inhibitor of osteoclast differentiation by significantly decreasing multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cell formation in a dose-dependent manner, without exhibiting cytotoxicity. []

2-Chloro-N-(3-chloro-4-((5-chlorobenzo[d]thiazol-2-yl)thio)phenyl)-4-(trifluoromethyl)benzenesulfonamide (T2384)

  • Compound Description: This compound is a PPARγ partial agonist. It exhibits a concentration-dependent biochemical activity profile and is known to bind to both orthosteric and allosteric sites of PPARγ. []

(S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690)

  • Compound Description: This racemic compound displays promising selective Dishevelled 1 (DVL1) binding inhibition. Its (S)-enantiomer showed even better inhibition of DVL1 and inhibited the growth of HCT116 cells expressing wild-type APC, while also causing a significant level of ROS production. []

5-((3′-Chloro-4′-substituted phenyl-2′-oxo-azetidin-1′-yl)amino)barbituric acid

  • Compound Description: This compound series involves a barbituric acid scaffold with an azetidinone moiety linked through an amino group at the 5-position of the barbituric acid ring. []

[3,4-Dihydro-2-(4-methoxyphenyl)-1-naphthalenyl][4-[2-(1-pyrrolidinyl)ethoxy]phenyl]methanone, methanesulfonic acid salt

  • Compound Description: This compound demonstrated potent antiestrogenic activity in both in vivo and in vitro studies. In rats and mice, both oral and subcutaneous administration showed significant effects. []

N-(3-Chloro-2-oxo-4-substituted phenyl azetidin-1-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

  • Compound Description: These derivatives were designed and synthesized as potential anticonvulsant agents based on a four-component pharmacophoric model. Screening for CNS depressant activity, maximal electroshock seizure (MES) protection, and neurotoxicity revealed that a majority of these compounds showed potent activity in the MES model. []

4-(4-Methoxyphenyl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile

  • Compound Description: In the structure of this compound, the tetrahydrobenzo[h]quinoline fused-ring system exhibits buckling due to the ethylene –CH2CH2– fragment. []

N-(3-Chloro-2-oxo-4-arylazetidin-1-yl)-3-hydroxyquinoxaline-2-carboxamide

  • Compound Description: This compound series, containing a quinoxaline ring system, is synthesized from readily available starting materials. []

3-(1,2,3-Benzotriazolylmethyl)-4-(3-chloro-4-substituted aryl-2-oxo-azetidine)-5-mercapto-1,2,4-triazole

  • Compound Description: These compounds, featuring a triazole ring with various substituents, were synthesized and evaluated for their antifungal and antibacterial properties. []

N-(3-Chloro-2-oxo-4-substituted azetidin-1-yl)isonicotinamide

  • Compound Description: This compound family, derived from isonicotinamide, was synthesized using microwave irradiation and tested for anti-mycobacterial activity against M. tuberculosis H37Rv. []

N9-[Hydrazinoacetyl-(2-oxo-3-chloro-4-substituted aryl azetidine)]-carbazole

  • Compound Description: These carbazole derivatives, synthesized conventionally and using microwave assistance, were investigated for their antifungal and antibacterial properties against various strains. []

Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • Compound Description: This compound features a dihydropyrimidinone ring, a pyrazole ring, and a phenyl ring in its structure. An intramolecular C—H⋯O interaction influences the molecular conformation. []

3-Nitro-N-(3-chloro-2-oxo-substituted-phenyl-azetidin-1-yl)naphtho[2,1-b]furan-2-carboxamide

  • Compound Description: This series, incorporating a naphtho[2,1-b]furan moiety, was synthesized and evaluated for antioxidant and antimicrobial activities. []

(E)-4-Chloro-2-[(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)iminomethyl]-6-methoxyphenyl 4-methylbenzenesulfonate acetonitrile solvate

  • Compound Description: This compound contains an o-vanillin group, a pyrazolone ring, a benzene ring, and a phenyl ring in its structure. Weak intermolecular C—H⋯O interactions play a role in crystal structure stabilization. []

5-(l-Menthyloxy)-3-chloro-4-pyrrolidinyl-2(5H)-furanone

  • Compound Description: This compound, characterized by its furanone ring, pyrrolidine ring, and menthoxy group ring, was synthesized and structurally elucidated. []

N-tert-Butyl-3-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydrocinnoline-4-carboxamide

  • Compound Description: This compound, featuring a cinnoline ring, was synthesized using a multicomponent two-step strategy under microwave irradiation. []

N-2-[3-Chloro-4-(substituted phenyl)-2-oxoazetidin-1-yl]-4-(3-acetanilido)oxazole/thiazole

  • Compound Description: This series of compounds, containing either an oxazole or a thiazole ring linked to an azetidinone moiety, was synthesized and evaluated for antibacterial activity. []

5-Chloro-N-(4-(5,6-dihydro-3-(4-morpholinyl)-2-oxo-1(2H)-pyridinyl)phenyl)pentanamide

  • Compound Description: This compound is an intermediate in the synthesis of Apixaban (Eliquis®), a novel oral pyrazole-based direct FXa inhibitor. []

5-Methoxy-N′-[(3Z)-5-chloro-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-indole-2-carbohydrazide-DMSO (1/1)

  • Compound Description: This compound features two indole moieties in its structure, one of which is substituted with a chlorine atom and a fluorobenzyl group. []

4-Methyl-N-[(2-oxo-1,3-thiazolidin-3-yl)carbonyl]benzenesulfonamide

  • Compound Description: This compound is characterized by a thiazolidine ring linked to a benzenesulfonamide moiety through a carbonyl group. The crystal structure reveals the presence of intramolecular N—H⋯O hydrogen bonds. []

(E)-N-(4-Methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide

  • Compound Description: The crystal structure of this compound shows the presence of intramolecular N—H⋯O hydrogen bonds and C—H⋯O interactions. The crystal packing is stabilized by C—H⋯O hydrogen-bonding interactions. []

2-Chloro-2-oxo-1,3,2-benzodioxaphosphole

  • Compound Description: This compound is a versatile reagent for phosphorylation reactions, including those involving alcohols. []

N-(3-Chloro-2-oxo-4-substituted azetidin-1-yl)-2-(naphthalen-1-yl)acetamide

  • Compound Description: This series of compounds, featuring a naphthalene ring, was synthesized and evaluated for their potential as antiparkinsonian agents using the 6-hydroxydopamine (6-OHDA) lesioned rat model. []

(1S,3′S,3a′R,6′S)-6′-(2-Chlorophenyl)-3′-[(2R,3S)-1-(4-methoxyphenyl)-4-oxo-3-phenylazetidin-2-yl]-2-oxo-3′,3′a,4′,6′-tetrahydro-2H,2′H-spiro[acenaphthylene-1,1′-pyrrolo[1,2-c][1,3]thiazole]-2′,2′-dicarbonitrile

  • Compound Description: This compound is characterized by a spirocyclic structure, incorporating acenaphthylene, pyrrolidine, and thiazole rings, and contains a β-lactam ring. Intramolecular hydrogen bonding contributes to its conformational stability. []

N-tert-Butyl-2-{2-[2-(4-chlorophenyl)-4-hydroxy-1-(5-methylisoxazol-3-yl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]-N-(4-methoxyphenyl)acetamido}-2-(4-methoxyphenyl)acetamide methanol monosolvate

  • Compound Description: This compound, with potential biological activity, exists as a methanol solvate in its crystal phase. Its structure has been elucidated using single-crystal X-ray diffraction and Hirshfeld surface analysis. []

N-(3-Oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide

  • Compound Description: These carboxamide derivatives, synthesized using a one-pot three-component cyclocondensation, are inhibitors of the influenza virus fusion process mediated by the viral hemagglutinin. []

N1-[(2-Oxo-3-chloro-4-aryl-azitidin)-(acetyl amino)]-indole

  • Compound Description: These indole derivatives, synthesized from indole and featuring an azetidine ring, were evaluated for their antimicrobial, anti-inflammatory, and anticonvulsant activities. []

Ethyl 5-amino-1-(4-chlorophenyl-5,5-dimethyl-2-oxo-1,3,2-dioxaphosphinan-2-yl)-3-(6-chloro-3-pyridylmethylamino)-1H-pyrazole-4-carboxylate

  • Compound Description: This compound contains two chlorine atoms in its structure, one on a chlorophenyl group and the other on a pyridylmethyl group. Intramolecular N—H⋯O hydrogen bonds influence the molecular conformation. []

Properties

Product Name

N-(3-chloro-4-methoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

Molecular Formula

C17H17ClN2O4S

Molecular Weight

380.8 g/mol

InChI

InChI=1S/C17H17ClN2O4S/c1-24-16-9-4-12(11-15(16)18)19-25(22,23)14-7-5-13(6-8-14)20-10-2-3-17(20)21/h4-9,11,19H,2-3,10H2,1H3

InChI Key

GCVGGZYQXJHRGQ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O)Cl

Canonical SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.